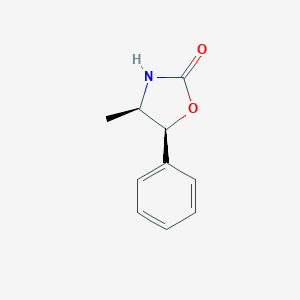

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

Description

Properties

IUPAC Name |

(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)/t7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIBJOQGAJBQDF-VXNVDRBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](OC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77943-39-6 | |

| Record name | 4-Methyl-5-phenyl-1,3-oxazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077943396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-5-PHENYL-2-OXAZOLIDINONE, (4R,5S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05339K0T1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis protocol for (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone, a crucial chiral auxiliary in asymmetric synthesis. This document details the experimental methodology, presents key quantitative data, and illustrates the synthesis workflow for clarity and reproducibility in a research and development setting.

Introduction

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone is a member of the Evans' chiral auxiliaries, widely employed in stereoselective transformations such as aldol reactions, alkylations, and Diels-Alder reactions.[1] Its rigid structure and defined stereochemistry allow for excellent facial selectivity in enolate reactions, leading to the formation of new stereocenters with high diastereoselectivity.[2] The ability to introduce chirality predictably makes it an invaluable tool in the synthesis of complex, biologically active molecules, including pharmaceuticals.[2][3] This guide focuses on a common and reliable method for its preparation from the readily available precursor, (1S,2R)-(+)-norephedrine.

Synthesis Pathway Overview

The synthesis of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone is typically achieved through the cyclization of (1S,2R)-(+)-norephedrine with a suitable carbonylating agent. A prevalent and effective method involves the use of diethyl carbonate in the presence of a base, such as potassium carbonate. This one-pot reaction proceeds via the formation of a carbamate intermediate, which subsequently undergoes intramolecular cyclization to yield the desired oxazolidinone.

Caption: Synthesis workflow for (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the synthesis of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone.

| Parameter | Value | Reference |

| Starting Material | (1S,2R)-(+)-Norephedrine | [4] |

| Final Product Yield | 82-93% (recrystallized) | |

| Crude Yield | 17.88 g (from 18.16 g norephedrine) | [4] |

| Recrystallized Yield | 15.2 g | [4] |

| Melting Point | 120-121 °C | [4] |

| 121-123 °C | ||

| Optical Rotation [α]D | +171.4° (c=2.042% in Chloroform) | [4] |

| +168° (c=2 in Chloroform) | ||

| Enantiomeric Excess (ee) | 98% (GLC) |

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[4]

4.1. Materials and Equipment

-

Reactants:

-

(1S,2R)-(+)-Norephedrine

-

Diethyl carbonate

-

Potassium carbonate (anhydrous)

-

-

Solvents:

-

Dichloromethane

-

Ethyl acetate

-

Hexane

-

Deionized water

-

-

Drying Agent:

-

Anhydrous magnesium sulfate

-

-

Equipment:

-

Round bottom flask

-

Distillation apparatus

-

Heating mantle with oil bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

-

Filtration apparatus (e.g., Büchner funnel)

-

Melting point apparatus

-

Polarimeter

-

4.2. Reaction Procedure

-

Charging the Reaction Vessel: In a round bottom flask equipped with a distillation apparatus, combine (1S,2R)-(+)-norephedrine (1.0 eq), diethyl carbonate (2.3 eq), and anhydrous potassium carbonate (2.1 eq).[4]

-

Heating and Distillation: Heat the reaction mixture to 160 °C using an oil bath.[4] Ethanol will begin to distill off, and the distillation head temperature should be maintained around 80 °C.[4] The collection flask for the ethanol should be cooled in an ice bath.

-

Reaction Monitoring: Continue heating for approximately 5 hours, or until the distillation head temperature drops to around 60 °C, indicating the completion of ethanol evolution.[4]

-

Cooling: Remove the oil bath and allow the reaction mixture to cool to room temperature.

4.3. Work-up and Purification

-

Dilution and Washing: Dilute the cooled reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash it twice with water.[4]

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.[4]

-

Concentration: Filter off the drying agent and concentrate the organic solution in vacuo to obtain the crude product as an off-white solid.[4]

-

Recrystallization: Recrystallize the crude solid from a mixture of hexane and ethyl acetate (a common ratio is 1:1.5) to afford the pure (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone as white crystals.[4]

-

Final Drying: Collect the crystals by filtration and dry them under vacuum.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature values (120-123 °C).[4]

-

Optical Rotation: Measure the specific rotation and compare it to the expected value to confirm the stereochemical integrity of the product.

-

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy can be used to confirm the chemical structure.

Safety Considerations

-

Diethyl carbonate: Flammable liquid and vapor. Causes serious eye irritation.

-

Dichloromethane: Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

-

Norephedrine: Harmful if swallowed.

-

The reaction is performed at a high temperature and should be conducted in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

This guide provides a robust and detailed protocol for the synthesis of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. By following these procedures, researchers can reliably produce this important chiral auxiliary for use in a wide range of asymmetric chemical transformations.

References

An In-depth Technical Guide to the Mechanism of Action of Evans Chiral Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

Since their development by David A. Evans in the 1980s, N-acyloxazolidinone chiral auxiliaries have become an indispensable tool in asymmetric synthesis.[1] Their reliability and predictability in controlling stereochemistry have made them a staple in both academic research and the pharmaceutical industry for the synthesis of complex molecules and chiral drug candidates. This guide provides a comprehensive overview of the core mechanism of action, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Principles of Stereocontrol

The remarkable stereodirecting power of Evans auxiliaries is rooted in a combination of steric hindrance and conformational rigidity imposed upon the substrate. The overall process can be broken down into three key stages: attachment of the prochiral acyl group to the auxiliary, diastereoselective functionalization of the enolate, and subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched product.

The stereochemical outcome is primarily dictated by the conformation of the enolate intermediate. The bulky substituent at the C4 position of the oxazolidinone ring (derived from a chiral amino acid like valine or phenylalanine) effectively shields one face of the enolate.[1] This steric hindrance forces the incoming electrophile to approach from the less hindered face, thereby leading to a high degree of diastereoselectivity.

Enolate Formation and Conformation

The formation of a specific enolate geometry is crucial for the high stereoselectivity observed. Deprotonation of the N-acyl oxazolidinone with a strong base, such as lithium diisopropylamide (LDA) for alkylations, or the use of a Lewis acid like dibutylboron triflate (Bu₂BOTf) in the presence of a tertiary amine for aldol reactions, preferentially generates the Z-enolate.[1][2]

The Z-enolate is stabilized by chelation between the metal cation (e.g., Li⁺ or B²⁺) and the two carbonyl oxygens of the N-acyl oxazolidinone. This chelation locks the molecule into a rigid, planar conformation, which is essential for effective facial discrimination.[1] The dipole repulsion between the carbonyl groups is minimized in this arrangement, further favoring this conformation.[2]

Figure 1: General workflow for diastereoselective reactions using Evans auxiliaries.

Transition State Models for Stereoselectivity

The predictable stereochemical outcome of reactions involving Evans auxiliaries can be rationalized using established transition state models.

For Alkylation Reactions: The chelated Z-enolate presents two faces to an incoming electrophile. The bulky substituent on the chiral auxiliary sterically encumbers the si-face, directing the electrophile to attack from the less hindered re-face. This results in the formation of a new stereocenter with a predictable absolute configuration.

For Aldol Reactions (Zimmerman-Traxler Model): In the case of aldol reactions, the stereoselectivity is explained by the Zimmerman-Traxler model, which proposes a six-membered, chair-like transition state.[1] The chelated Z-enolate reacts with the aldehyde, which orients its largest substituent in a pseudo-equatorial position to minimize 1,3-diaxial interactions. This arrangement consistently leads to the syn-aldol product.[1][2] Computational studies using density functional theory have supported this model, identifying the chair-like transition state with an equatorial disposition of the aldehydic substituent as the preferred pathway.[3][4]

Figure 2: Logical relationship in the Zimmerman-Traxler model for Evans aldol reactions.

Quantitative Data on Diastereoselectivity

The efficacy of Evans auxiliaries is demonstrated by the high diastereoselectivities achieved in various reactions. The following tables summarize representative data from seminal and subsequent studies.

Table 1: Diastereoselective Alkylation of N-Propionyl Oxazolidinone

| Electrophile (R-X) | Base/Solvent | Yield (%) | Diastereomeric Ratio |

| Benzyl bromide | LDA/THF | 80-92 | >99:1 |

| Allyl iodide | NaN(TMS)₂/THF | 90-95 | 98:2 |

| Methyl iodide | NaN(TMS)₂/THF | 88-96 | 99:1 |

| Ethyl iodide | NaN(TMS)₂/THF | 85-93 | 98:2 |

Data compiled from Evans, D. A.; et al. J. Am. Chem. Soc. 1982, 104, 1737-1739 and Smith, T. E.; et al. J. Chem. Educ. 2008, 85, 695.[5]

Table 2: Diastereoselective Aldol Reactions

| Aldehyde | Lewis Acid/Base | Yield (%) | Diastereomeric Ratio (syn:anti) |

| Isobutyraldehyde | Bu₂BOTf/Et₃N | 80-91 | >99:1 |

| Benzaldehyde | Bu₂BOTf/Et₃N | 85-95 | >99:1 |

| Acetaldehyde | Bu₂BOTf/Et₃N | 75-85 | >99:1 |

Data compiled from Evans, D. A.; et al. J. Am. Chem. Soc. 1981, 103, 2127-2129.

Cleavage of the Chiral Auxiliary

After the diastereoselective transformation, the chiral auxiliary must be removed to afford the final product. Several methods have been developed for this purpose, allowing for the conversion of the N-acyl oxazolidinone into a variety of functional groups.

Hydrolytic Cleavage: The most common method for obtaining the carboxylic acid is hydrolysis with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[6] This method is highly effective and proceeds without epimerization of the newly formed stereocenter. Mechanistic studies have shown that the hydroperoxide anion (OOH⁻) preferentially attacks the exocyclic carbonyl group, leading to the desired cleavage.[7][8] This is in contrast to hydrolysis with LiOH alone, which tends to favor attack at the endocyclic carbonyl, resulting in the destruction of the auxiliary.[7][8] It is important to note that the reaction with LiOH/H₂O₂ can generate oxygen gas, which may pose a safety risk on a large scale.[6]

Other methods for auxiliary cleavage include:

-

Reduction to Alcohols: Using reducing agents like lithium borohydride (LiBH₄) or lithium aluminium hydride (LiAlH₄).

-

Conversion to Aldehydes: Employing reagents such as diisobutylaluminium hydride (DIBAL-H).

-

Conversion to Weinreb Amides: A particularly useful transformation for further synthetic manipulations.[2]

Figure 3: Common cleavage pathways for Evans chiral auxiliaries.

Experimental Protocols

The following are generalized protocols for the key steps in a typical sequence involving an Evans chiral auxiliary.

A. Acylation of the Chiral Auxiliary

This procedure describes the attachment of the acyl group to the oxazolidinone.

-

Materials: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, propionyl chloride, triethylamine (Et₃N), dichloromethane (DCM).

-

Procedure:

-

Dissolve the oxazolidinone in anhydrous DCM under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 equivalents) dropwise.

-

Add propionyl chloride (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).

-

B. Diastereoselective Alkylation

This protocol details the alkylation of the N-acyl oxazolidinone.

-

Materials: N-propionyl oxazolidinone, lithium diisopropylamide (LDA), tetrahydrofuran (THF), benzyl bromide (BnBr).

-

Procedure:

-

Dissolve the N-propionyl oxazolidinone in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add LDA (1.05 equivalents, as a solution in THF) dropwise, and stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

-

Add benzyl bromide (1.2 equivalents) dropwise.

-

Stir the reaction at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

-

Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate.

-

The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

-

Purify the major diastereomer by flash column chromatography.

-

C. Cleavage to the Carboxylic Acid

This protocol describes the hydrolytic removal of the auxiliary.

-

Materials: Alkylated N-acyl oxazolidinone, tetrahydrofuran (THF), water, 30% hydrogen peroxide (H₂O₂), lithium hydroxide (LiOH).

-

Procedure:

-

Dissolve the purified alkylated product in a mixture of THF and water (e.g., 3:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% aqueous H₂O₂ (4-5 equivalents) dropwise, followed by aqueous LiOH (2 equivalents).

-

Stir the reaction vigorously at 0 °C for 2-4 hours.

-

Upon completion, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes.

-

Concentrate the mixture to remove most of the THF.

-

Make the aqueous solution basic (pH > 11) with NaOH and extract with DCM to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH < 2 with concentrated HCl and extract with ethyl acetate to isolate the carboxylic acid product.

-

Dry the organic extracts containing the acid over Na₂SO₄ and concentrate to yield the final product.

-

Conclusion

Evans chiral auxiliaries provide a robust and highly predictable method for controlling stereochemistry in carbon-carbon bond-forming reactions. The mechanism of action relies on the formation of a conformationally rigid Z-enolate, where a bulky substituent on the auxiliary directs the approach of an incoming electrophile. This leads to exceptional levels of diastereoselectivity in a wide range of reactions, including alkylations and aldol additions. The versatility of cleavage methods further enhances their utility, making them a cornerstone of modern asymmetric synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Collection - Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.williams.edu [chemistry.williams.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. connectsci.au [connectsci.au]

- 8. UQ eSpace [espace.library.uq.edu.au]

Physical properties of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

An In-Depth Technical Guide to the Physical Properties of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

Introduction

(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone is a cornerstone chiral auxiliary in modern organic synthesis, widely known as an "Evans' auxiliary". Its rigid, C₂-symmetric structure provides a powerful platform for stereocontrolled transformations, enabling the asymmetric synthesis of complex molecules such as pharmaceuticals and natural products.[1][2] This technical guide offers a comprehensive overview of its core physical properties, providing researchers, scientists, and drug development professionals with essential data and standardized experimental protocols.

Chemical and Molecular Identity

A clear identification of the compound is critical for regulatory and research purposes.

| Identifier | Value |

| IUPAC Name | (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one[3] |

| Synonyms | (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone[1][2][4][5][6][7] |

| CAS Number | 77943-39-6[2][4][5][6][7][8] |

| Molecular Formula | C₁₀H₁₁NO₂[3][4][5][6][9] |

| Molecular Weight | 177.20 g/mol [3][4][5][6][9] |

Quantitative Physical Properties

The following table summarizes the key physical and chemical properties of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. This data is essential for reaction planning, purification, and characterization.

| Property | Value | Notes |

| Appearance | White to light yellow crystalline powder or solid.[2][4][7] | |

| Melting Point | 121-123 °C[2][5] | A sharp melting point range is indicative of high purity.[10] |

| Specific Optical Rotation | [α]²⁰D = +165° to +175° (c=2, CHCl₃)[7] | Measured at 20°C using the sodium D-line (589 nm). Another source reports [α]¹⁸D +168°. |

| Solubility | Sparingly soluble in water.[4] | |

| Density | 1.1 ± 0.1 g/cm³[5] | Predicted value. |

| pKa | 12.35 ± 0.60[4] | Predicted value. |

| LogP | 1.7[3][5] | A measure of lipophilicity. |

| Topological Polar Surface Area | 38.3 Ų[3][4][5] |

Crystallographic Information

Experimental Protocols

Detailed and reproducible methodologies are crucial for verifying the physical properties of a compound. The following sections describe standard protocols for determining melting point and specific optical rotation.

Melting Point Determination (Capillary Method)

The melting point is a primary indicator of a solid compound's purity.[10][12] The capillary method is a widely used and reliable technique.

Methodology:

-

Sample Preparation: Ensure the crystalline sample of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone is completely dry and finely powdered using a mortar and pestle.[12][13]

-

Capillary Tube Packing: Press the open end of a thin-walled capillary tube into the powdered sample. A small amount of material (1-2 mm height) should enter the tube.[14] Tap the sealed end of the tube gently on a hard surface or drop it down a long glass tube to compact the sample at the bottom.[14]

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., a DigiMelt or Mel-Temp).[13][14]

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min ramp) to get a preliminary range.[14]

-

Accurate Determination: Allow the apparatus to cool. Set the starting temperature to about 10-15 °C below the expected melting point. Heat at a slow, controlled rate of 1-2 °C per minute.[14]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[12]

Specific Optical Rotation Measurement

Optical rotation is the defining characteristic of a chiral compound, quantifying its interaction with plane-polarized light.

Methodology:

-

Solution Preparation: Accurately weigh approximately 100 mg of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (mass m). Dissolve it in a high-purity solvent (e.g., chloroform) in a 5.0 mL volumetric flask. Ensure the final volume (V) is exactly 5.0 mL to calculate the concentration (c = m/V) in g/mL.

-

Polarimeter Calibration: Turn on the polarimeter's light source (typically a sodium lamp for the D-line at 589.3 nm) and allow it to warm up.[15] Calibrate the instrument to zero using a blank cell filled only with the pure solvent.[15]

-

Sample Measurement: Rinse and fill the polarimeter cell (of known path length l, typically 1 decimeter) with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter.

-

Angle Measurement: Observe the rotation. Rotate the analyzer until the light intensity matches the reference. Record the observed angle of rotation (α) in degrees.[16] For accuracy, take multiple readings and average them.[15] A positive value indicates dextrorotation (+).[17]

-

Calculation: Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c) Where:

-

α = observed rotation in degrees

-

l = path length in decimeters (dm)

-

c = concentration in g/mL

-

T = temperature in °C

-

λ = wavelength of light in nm

-

Application Context: Role in Asymmetric Synthesis

The physical properties of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone are directly relevant to its primary function as a chiral auxiliary. It is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction, after which it is cleaved and can be recovered. The rigidity and defined stereochemistry of the auxiliary create a sterically hindered environment, forcing reagents to approach from a specific face, thereby inducing high stereoselectivity in the final product.[1]

References

- 1. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone | RUO [benchchem.com]

- 2. (4R,5S)-(+)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE | 77943-39-6 [chemicalbook.com]

- 3. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone | C10H11NO2 | CID 2733812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. echemi.com [echemi.com]

- 6. scbt.com [scbt.com]

- 7. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone, 99% 25 g | Request for Quote [thermofisher.com]

- 8. (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | 77943-39-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 9. GSRS [precision.fda.gov]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. scienceopen.com [scienceopen.com]

- 12. scribd.com [scribd.com]

- 13. westlab.com [westlab.com]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. digicollections.net [digicollections.net]

- 16. uwm.edu.pl [uwm.edu.pl]

- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

An In-Depth Technical Guide to the ¹H NMR Spectrum of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the chiral auxiliary, (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. This compound is a cornerstone in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, purity assessment, and structural verification.

¹H NMR Spectral Data

The following table summarizes the quantitative ¹H NMR data for (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone, recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃). As enantiomers possess identical NMR spectra in an achiral solvent, the data presented here is for the (4S,5R) enantiomer and is directly applicable to the (4R,5S) enantiomer.[1]

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |

| 7.35–7.40 | Multiplet | - | 2H | Phenyl H (ortho) |

| 7.31–7.34 | Multiplet | - | 1H | Phenyl H (para) |

| 7.27–7.29 | Multiplet | - | 2H | Phenyl H (meta) |

| 6.79 | Broad Singlet | - | 1H | N-H |

| 5.70 | Doublet | 8.1 | 1H | H-5 |

| 4.18–4.24 | Multiplet | - | 1H | H-4 |

| 0.80 | Doublet | 6.6 | 3H | -CH₃ |

Molecular Structure and ¹H NMR Correlations

The following diagram illustrates the structure of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone and highlights the key proton environments giving rise to the observed ¹H NMR signals.

Caption: Key ¹H NMR signal assignments for (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone.

Experimental Protocol

The following is a representative experimental protocol for the synthesis and subsequent ¹H NMR analysis of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone.[1]

Synthesis:

A solution of the precursor, (2S,3S)-3-hydroxy-1-((S)-4-isopropyl-2-thioxothiazolidin-3-yl)-2-methyl-3-phenylpropan-1-one (1.0 equivalent) in tetrahydrofuran (THF) is treated with trimethylsilyl azide (Me₃SiN₃, 3.0 equivalents). The resulting mixture is heated to reflux at 90 °C. After stirring for 5 hours at this temperature, the reaction is cooled to 25 °C. The reaction is then quenched by the addition of water and diluted with dichloromethane (CH₂Cl₂). The organic and aqueous layers are separated, and the aqueous layer is further extracted with CH₂Cl₂. The combined organic layers are washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient eluent of 25–75% ethyl acetate in hexane to yield the pure oxazolidinone as a white powder.

¹H NMR Sample Preparation and Analysis:

-

Sample Preparation: A small quantity of the purified (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone is dissolved in deuterated chloroform (CDCl₃) to a suitable concentration for NMR analysis.

-

Instrumentation: The ¹H NMR spectrum is recorded on a 500 MHz NMR spectrometer.

-

Data Acquisition: Standard acquisition parameters are used.

-

Data Processing: The resulting Free Induction Decay (FID) is processed with an appropriate software (e.g., MestReNova, TopSpin) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm).

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum to confirm the structure of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone follows a logical progression.

Caption: Logical workflow for the analysis of the ¹H NMR spectrum.

References

A Comprehensive Technical Guide to (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone in Asymmetric Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth analysis of (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone, a prominent chiral auxiliary in the field of asymmetric synthesis. Popularized by David A. Evans, this oxazolidinone has become an indispensable tool for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. Its efficacy lies in its ability to be temporarily incorporated into a prochiral substrate, direct a highly diastereoselective transformation, and subsequently be removed under mild conditions to furnish enantiomerically enriched products. This guide details the core mechanism, key applications in stereoselective reactions, quantitative performance data, and detailed experimental protocols.

Introduction: The Role of Chiral Auxiliaries

In modern organic synthesis, particularly in pharmaceutical and natural product development, the control of stereochemistry is paramount. Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to induce facial selectivity in a chemical reaction. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone is a highly effective "Evans auxiliary," valued for its rigid structure and the predictable stereochemical outcomes it imparts.[1][2] Derived from (1S,2R)-(+)-norephedrine, its structure features a methyl and a phenyl group that create a well-defined chiral environment, sterically shielding one face of a reactive intermediate.[3] This steric bias is the cornerstone of its utility in asymmetric synthesis.[1]

Mechanism of Stereochemical Control

The primary function of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary is to govern the approach of incoming reagents. The process generally follows three key stages: attachment, diastereoselective reaction, and cleavage.

-

Acylation: The auxiliary is first acylated by reacting it with a prochiral carboxylic acid (or its derivative, like an acyl chloride) to form an N-acyl oxazolidinone.

-

Enolate Formation: A strong, non-nucleophilic base (e.g., sodium or lithium bis(trimethylsilyl)amide) is used to deprotonate the α-carbon, generating a rigid (Z)-enolate. The metal cation chelates with the two carbonyl oxygens, locking the conformation.

-

Diastereoselective Reaction: The bulky phenyl group at the C5 position and the methyl group at the C4 position effectively block one face of the enolate. Consequently, an incoming electrophile (E+) can only approach from the less sterically hindered face, resulting in the formation of one diastereomer in significant excess.[4]

-

Cleavage: After the new stereocenter is established, the auxiliary is cleaved to release the chiral product and allow for the recovery and recycling of the valuable auxiliary.[5][6]

Key Applications in Asymmetric Synthesis

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone is versatile and has been successfully employed in a wide array of stereoselective transformations, most notably alkylations and aldol reactions.[1][7]

Asymmetric Alkylation

Asymmetric alkylation is a cornerstone application, enabling the enantioselective formation of α-substituted chiral carboxylic acid derivatives. The N-acyl oxazolidinone is converted to its enolate, which then reacts with an electrophile like an alkyl halide. The reaction proceeds with a high degree of diastereoselectivity.[2][4]

Table 1: Performance in Asymmetric Alkylation Reactions

| N-Acyl Group | Electrophile | Base | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|---|

| Propionyl | Allyl Iodide | NaN(TMS)₂ | 98:2 | >95 |

| Propionyl | Benzyl Bromide | LiHMDS | >99:1 | 90 |

| Isovaleryl | Benzyl Bromoacetate | NaHMDS | >95:5 | 85-90 |

| Phenylacetyl | Methyl Iodide | KHMDS | 97:3 | 88 |

Note: Data compiled from representative examples in the literature. Actual results may vary based on specific reaction conditions.

Asymmetric Aldol Reactions

The auxiliary is also highly effective in directing stereoselective aldol reactions. Formation of a boron enolate with a reagent like dibutylboron triflate (Bu₂BOTf), followed by reaction with an aldehyde, establishes two contiguous stereocenters simultaneously with excellent control.[1] The resulting syn-aldol adduct is typically the major product.

Table 2: Performance in Asymmetric Aldol Reactions

| N-Acyl Group | Aldehyde | Lewis Acid / Base | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|---|---|

| Propionyl | Isobutyraldehyde | Bu₂BOTf / DIPEA | >99:1 | 85-95 |

| Acetyl | Benzaldehyde | Bu₂BOTf / Et₃N | 98:2 | 91 |

| Propionyl | Propionaldehyde | TiCl₄ / Hünig's Base | 95:5 | 80 |

Note: Data compiled from representative examples in the literature. Actual results may vary based on specific reaction conditions.

Auxiliary Cleavage Protocols

A critical advantage of Evans auxiliaries is the variety of methods available for their removal, yielding different functional groups while preserving the newly created stereocenter. The choice of cleavage reagent dictates the final product.[5][6]

-

To Carboxylic Acids: Hydrolysis using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is the most common method.[5]

-

To Primary Alcohols: Reductive cleavage with reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).[6]

-

To Aldehydes: Mild reduction using diisobutylaluminum hydride (DIBAL-H) under controlled conditions.

-

To Esters: Transesterification with an alkoxide, such as sodium methoxide in methanol.[6]

Detailed Experimental Protocols

The following protocols are representative procedures for the key steps involved in using the (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone auxiliary.

Protocol: N-Acylation of the Auxiliary

This procedure describes the coupling of the auxiliary with an acyl chloride.

-

Setup: To an oven-dried, nitrogen-flushed round-bottom flask, add (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Add n-butyllithium (n-BuLi, 1.05 equiv, 1.6 M in hexanes) dropwise via syringe. Stir the resulting lithium salt solution for 15 minutes at -78 °C.

-

Acylation: Add the desired acyl chloride (1.1 equiv) dropwise.

-

Reaction: Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography (silica gel, typically using a hexanes/ethyl acetate gradient).

Protocol: Asymmetric Alkylation with Benzyl Bromide

This protocol details the diastereoselective alkylation of an N-propionyl oxazolidinone.

-

Setup: To a flame-dried, nitrogen-flushed flask containing the N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv), add anhydrous THF (~0.1 M).

-

Cooling: Cool the solution to -78 °C.

-

Enolate Formation: Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv, 1.0 M solution in THF) dropwise. Stir the resulting (Z)-enolate solution for 30 minutes at -78 °C.

-

Alkylation: Add benzyl bromide (1.2 equiv) dropwise. Stir the reaction at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Dilute with water and extract with diethyl ether (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purify via flash chromatography to isolate the major diastereomer.

Protocol: Hydrolytic Cleavage to a Carboxylic Acid

This procedure describes the removal of the auxiliary to yield the chiral carboxylic acid.

-

Setup: Dissolve the purified N-acyl oxazolidinone adduct (1.0 equiv) in a 3:1 mixture of THF and water (~0.2 M).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 equiv) dropwise, followed by aqueous lithium hydroxide (LiOH, 2.0 equiv, 0.8 M solution).

-

Reaction: Stir the biphasic mixture vigorously at 0 °C for 2-4 hours.

-

Workup: Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃, 1.5 M solution, ~5 equiv) and stir for 20 minutes.

-

Extraction: Concentrate the mixture under reduced pressure to remove most of the THF. Make the aqueous solution basic (pH > 11) with NaOH and extract with dichloromethane (3x) to recover the chiral auxiliary.

-

Isolation: Acidify the aqueous layer to pH < 2 with concentrated HCl. Extract the desired chiral carboxylic acid with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product.

Conclusion

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone remains a powerful and reliable chiral auxiliary in asymmetric synthesis. Its ability to induce high levels of stereocontrol in a variety of crucial bond-forming reactions is well-documented. The operational simplicity, predictable outcomes, and the versatility of cleavage methods make it an invaluable asset for the synthesis of complex, enantiomerically pure molecules in both academic research and industrial drug development. The consistent performance and the potential for auxiliary recovery further solidify its status as a preferred method for establishing stereocenters with confidence.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. prepchem.com [prepchem.com]

- 4. chemistry.williams.edu [chemistry.williams.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone | RUO [benchchem.com]

Preparation of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone from (1R,2S)-(-)-Norephedrine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the Evans auxiliary, (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone, from the chiral starting material (1R,2S)-(-)-norephedrine. Evans auxiliaries are pivotal chiral auxiliaries in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds. This document details the reaction mechanism, experimental protocols, quantitative data, and safety considerations for this important laboratory procedure.

Reaction Scheme and Mechanism

The synthesis of (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone from (1R,2S)-(-)-norephedrine involves the cyclization of the amino alcohol with a carbonyl source, typically diethyl carbonate or a similar reagent. The reaction proceeds with retention of stereochemistry at the two chiral centers of the norephedrine backbone.

The mechanism involves the nucleophilic attack of the amino group of norephedrine on the carbonyl carbon of diethyl carbonate, followed by an intramolecular cyclization with the elimination of ethanol. The use of a base facilitates the deprotonation of the hydroxyl group, promoting the final ring closure to form the stable five-membered oxazolidinone ring. The stereochemistry of the starting norephedrine directly dictates the stereochemistry of the final product.

Experimental Protocols

Two common methods for the preparation of the title compound are presented below.

Method A: Diethyl Carbonate with Potassium Carbonate

This procedure details the synthesis using diethyl carbonate as the carbonyl source and potassium carbonate as the base.

Materials:

-

(1R,2S)-(-)-Norephedrine

-

Diethyl carbonate

-

Potassium carbonate (anhydrous)

-

Dichloromethane

-

Water (distilled or deionized)

-

Magnesium sulfate (anhydrous)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round bottom flask

-

Distillation apparatus

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

To a round bottom flask equipped with a distillation apparatus, add (1R,2S)-(-)-norephedrine, diethyl carbonate, and anhydrous potassium carbonate.

-

Heat the mixture to 160°C using an oil bath.

-

Ethanol will begin to distill. Continue heating for approximately 5 hours, or until the distillation of ethanol ceases and the temperature of the distillation head drops.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer twice with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an off-white solid.

-

Purify the crude product by recrystallization from a hexane-ethyl acetate mixture to afford pure (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone as white crystals.

Method B: Diethyl Carbonate with Sodium Methoxide in Toluene

This alternative method utilizes sodium methoxide as a catalytic base and toluene as the solvent.[1]

Materials:

-

(1R,2S)-(-)-Norephedrine

-

Diethyl carbonate

-

Sodium methoxide

-

Toluene

-

Brine solution

-

Ethyl acetate

Equipment:

-

Round bottom flask with a Dean-Stark apparatus and condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

To a solution of (1R,2S)-(-)-norephedrine in toluene in a round bottom flask equipped with a Dean-Stark apparatus, add diethyl carbonate.[1]

-

Heat the mixture to reflux and remove approximately 40 mL of the toluene/water azeotrope.[1]

-

Allow the mixture to cool slightly and add a catalytic amount of sodium methoxide.[1]

-

Reheat the mixture to reflux. An ethanol/toluene azeotrope will be removed at 75-77°C.[1]

-

After approximately 3 hours, the reaction should be complete, and the temperature of the mixture will rise to around 125°C.[1]

-

Allow the mixture to cool to room temperature and stand for 16 hours, during which the product will crystallize.[1]

-

Collect the crystals by filtration.

-

Concentrate the filtrate in vacuo and redissolve the residue in ethyl acetate.[1]

-

Wash the ethyl acetate solution with brine and remove any precipitate by filtration.[1]

-

Combine the crystallized product with the purified residue from the filtrate to obtain the final product.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone.

Table 1: Reagent Quantities and Reaction Conditions

| Parameter | Method A | Method B |

| (1R,2S)-(-)-Norephedrine | 1.0 eq | 1.0 eq |

| Diethyl Carbonate | ~2.3 eq | ~1.2 eq |

| Base | Potassium Carbonate (~2.1 eq) | Sodium Methoxide (catalytic) |

| Solvent | None | Toluene |

| Temperature | 160°C | Reflux (~125°C)[1] |

| Reaction Time | ~5 hours | 3 hours[1] |

Table 2: Product Characterization

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₂ | [2][3] |

| Molecular Weight | 177.20 g/mol | [4] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 121-123 °C | [1][4] |

| Optical Rotation [α]D²⁵ | -168° (c = 2 in chloroform) | [4] |

| Enantiomeric Excess (ee) | 99% | [4] |

| Yield | 97% (Method B) | [1] |

Visualizations

Reaction Pathway

References

- 1. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone | RUO [benchchem.com]

- 2. (4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE, CasNo.16251-45-9 Xi`an Eastling Biotech Co., Ltd. China (Mainland) [yisiteling.lookchem.com]

- 3. CAS 16251-45-9: (4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDIN… [cymitquimica.com]

- 4. (4S,5R)-(-)-4-甲基-5-苯基-2-噁唑啉酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

Stereochemical Control Using Oxazolidinone Chiral Auxiliaries: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of oxazolidinone chiral auxiliaries in asymmetric synthesis. Pioneered by David A. Evans, these auxiliaries have become an indispensable tool for the stereocontrolled formation of carbon-carbon bonds, enabling the synthesis of complex chiral molecules with a high degree of predictability and efficiency. This document details the underlying principles of stereochemical induction, key reaction classes, quantitative performance data, and detailed experimental protocols for their application and removal.

Introduction to Oxazolidinone Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[1] After the desired stereocenter(s) have been established, the auxiliary is removed and can often be recovered for reuse. Oxazolidinones, particularly those derived from readily available amino acids like valine and phenylalanine, are among the most successful and widely used chiral auxiliaries.[2] Their popularity stems from their high diastereoselectivity in a variety of reactions, the predictability of the stereochemical outcome, and the ease of their attachment and subsequent removal.[3][4]

The general workflow for utilizing an oxazolidinone chiral auxiliary is depicted below.

Mechanism of Stereochemical Control

The stereodirecting power of oxazolidinone auxiliaries arises from their ability to enforce a rigid and predictable conformation upon the attached acyl group. The substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl from valinol or benzyl from phenylalaninol) effectively shields one face of the enolate derived from the N-acyl moiety.[5]

Upon deprotonation with a suitable base (e.g., LDA, NaHMDS), a (Z)-enolate is selectively formed. This enolate is believed to form a chelated, rigid structure with the metal cation (typically lithium or sodium). The steric bulk of the C4-substituent then directs the approach of an incoming electrophile to the less hindered face of the enolate, resulting in a highly diastereoselective bond formation.[4]

References

A Technical Guide to Lewis Acid Coordination with N-Acyl Oxazolidinones

N-acyl oxazolidinones, commonly known as Evans' chiral auxiliaries, are powerful tools in modern asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds. The efficacy of these auxiliaries is critically dependent on their coordination with Lewis acids. This interaction activates the acyl group for nucleophilic attack and, more importantly, establishes a rigid, well-defined chiral environment that dictates the stereochemical outcome of the reaction. This technical guide provides an in-depth analysis of this coordination, detailing the underlying mechanisms, summarizing key quantitative data, and offering experimental protocols for researchers, scientists, and drug development professionals.

The Core Principle: Lewis Acid Coordination and Stereocontrol

The fundamental role of the Lewis acid is to coordinate with the N-acyl oxazolidinone, thereby activating it. This coordination primarily occurs at the two carbonyl oxygen atoms. The resulting complex enhances the electrophilicity of the acyl carbonyl, making it more susceptible to attack by nucleophiles. Crucially, this coordination also locks the conformation of the entire molecule, forcing the substituent on the chiral auxiliary (e.g., benzyl or isopropyl group) into a specific orientation. This orientation sterically shields one face of the enolate or dienophile, forcing the electrophile or diene to approach from the less hindered face, thus achieving high levels of diastereoselectivity.

Two primary coordination models have been proposed to explain the observed stereoselectivity:

-

Bidentate Chelation: Proposed by Evans, this model suggests that the Lewis acid coordinates simultaneously to both the oxazolidinone ring carbonyl and the N-acyl carbonyl oxygen. This forms a rigid, five-membered chelate ring that fixes the spatial arrangement of the chiral auxiliary and the reactive enolate. This model is widely accepted for explaining the high stereoselectivity in reactions like the Evans aldol reaction using boron-based Lewis acids.[1][2]

-

Monodentate Coordination (Open-Chain Complexes): An alternative mechanism proposes that the Lewis acid coordinates to only one of the carbonyl oxygens, leading to an open-chain complex. While this model seems less rigid, it has been used to rationalize the stereochemical outcomes in certain reactions, particularly in Diels-Alder and conjugate addition reactions where chelation may not be the dominant pathway.[3][4][5]

Caption: Logical relationship of N-acyl oxazolidinone coordination models.

Application in Asymmetric Aldol Reactions

The Evans aldol reaction is a benchmark for Lewis acid-mediated, auxiliary-controlled stereoselectivity.[2] The reaction typically employs a boron triflate (e.g., n-Bu₂BOTf) and a tertiary amine base. The Lewis acid coordinates to the N-acyl oxazolidinone, and subsequent deprotonation by the amine selectively forms a (Z)-enolate.[2] This enolate then reacts with an aldehyde via a highly organized, chair-like six-membered transition state, known as the Zimmerman-Traxler model.[1] The steric bulk of the auxiliary's substituent directs the aldehyde to attack from the Re-face of the enolate, reliably producing the syn-aldol adduct.[1]

Caption: Simplified workflow of the Evans asymmetric aldol reaction.

| Lewis Acid/Base | N-Acyl Oxazolidinone Substituent | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| n-Bu₂BOTf / Et₃N | Benzyl | Isobutyraldehyde | >95 | >99:1 | [6] |

| n-Bu₂BOTf / DIPEA | Valine-derived (isopropyl) | Benzaldehyde | 85 | 99:1 | [2] |

| TiCl₄ / (-)-Sparteine | Benzyl | 2-Benzyloxyacetaldehyde | 98 | 3:1 (syn favored) | [7][8] |

| MgBr₂·OEt₂ / Et₃N | Phenyl | Propionaldehyde | 91 | 5:95 (anti favored) | [9] |

This protocol is a representative procedure based on established methods.[2][6]

-

Preparation: To a flame-dried, argon-purged round-bottom flask, add the N-acyl oxazolidinone (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM, 0.1 M).

-

Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

-

Enolate Formation: Add di-n-butylboron triflate (n-Bu₂BOTf, 1.1 equiv) dropwise. After stirring for 15 minutes, add triethylamine (Et₃N, 1.2 equiv) dropwise. The solution is typically stirred for 30-60 minutes at -78 °C, then warmed to 0 °C for 30 minutes to ensure complete enolate formation.

-

Aldehyde Addition: Cool the reaction mixture back down to -78 °C. Add the aldehyde (1.2 equiv), either neat or as a solution in DCM, dropwise.

-

Reaction: Stir the mixture at -78 °C for 1-3 hours, then allow it to warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction by TLC.

-

Quenching and Workup: Quench the reaction by adding a pH 7 phosphate buffer. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired syn-aldol adduct.

Application in Asymmetric Diels-Alder Reactions

In Diels-Alder reactions, N-α,β-unsaturated acyl oxazolidinones serve as chiral dienophiles. Lewis acids are crucial for catalysis and stereocontrol.[10][11] Coordination to the N-acyl oxazolidinone lowers the LUMO energy of the dienophile, accelerating the reaction. The Lewis acid also locks the conformation, ensuring the diene approaches from the face opposite the auxiliary's substituent. Strong chelating Lewis acids like diethylaluminum chloride (Et₂AlCl) or titanium tetrachloride (TiCl₄) are effective in promoting high diastereoselectivity, typically favoring the endo cycloadduct.[12][13]

| Lewis Acid | N-Acyl Oxazolidinone | Temp (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |

| Et₂AlCl (1.6 equiv) | (R)-3-(4-methoxybenzoyl)acryloyl-4-benzyl-2-oxazolidinone | -78 | 98 | >99:1 (single endo diastereomer) | [12] |

| SnCl₄ (1.0 equiv) | (S)-3-(4-nitrobenzoyl)acryloyl-4-benzyl-2-oxazolidinone | 0 | 23 | >99:1 (single endo diastereomer) | [12] |

| TiCl₄ (1.4 equiv) | (S)-3-(acetoxy)acryloyl-4-benzyl-2-oxazolidinone | -78 | Trace | 90:10 | [12] |

| MgBr₂·OEt₂ | N-crotonyl-oxazolidinone | -20 | 96 | 99:1 | [10] |

This protocol is adapted from procedures for the cycloaddition of N-acryloyl oxazolidinones.[12][13]

-

Preparation: To a flame-dried, argon-purged flask, add the chiral N-α,β-unsaturated acyl oxazolidinone (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM, 0.1 M).

-

Cooling: Cool the solution to the specified temperature (e.g., -78 °C).

-

Lewis Acid Addition: Add the Lewis acid (e.g., Et₂AlCl, 1.4-1.6 equiv, as a 1.0 M solution in hexanes) dropwise over 10 minutes. Stir the resulting mixture for 30 minutes.

-

Diene Addition: Add freshly distilled diene (e.g., cyclopentadiene, 3.0 equiv) dropwise.

-

Reaction: Stir the reaction at the specified temperature for 2-8 hours, monitoring progress by TLC.

-

Quenching and Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt (for aluminum Lewis acids). Allow the mixture to warm to room temperature and stir vigorously until the layers are clear.

-

Extraction and Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic fractions, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash column chromatography.

Application in Asymmetric Conjugate Additions

Lewis acids also play a critical role in promoting the asymmetric conjugate addition of nucleophiles to N-α,β-unsaturated acyl oxazolidinones. The coordination mechanism enhances the electrophilicity of the β-carbon, facilitating attack. The choice of Lewis acid can be critical for achieving high yields and selectivities. For instance, scandium triflate (Sc(OTf)₃) has been identified as a highly effective catalyst for the Michael addition of silyloxypyrroles to 3-acryloyl-2-oxazolidinone.[14] The stereochemical outcome is again dictated by the chiral environment created by the Lewis acid-auxiliary complex.[15]

| Lewis Acid (mol%) | Nucleophile | Acceptor | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Sc(OTf)₃ (10) | N-Boc-2-silyloxypyrrole | 3-acryloyl-2-oxazolidinone | 80 | N/A (chiral acceptor) | [14] |

| Chiral Sc(III)-Pybox (10) | N-Boc-2-silyloxypyrrole | 3-acryloyl-2-oxazolidinone | 70 | 82 | [14] |

| Yb(OTf)₃ (10) | N-Boc-2-silyloxypyrrole | 3-acryloyl-2-oxazolidinone | 50 | N/A (chiral acceptor) | [14] |

| Cinchona Alkaloid-Thiourea | Alkyl Thiols | α,β-unsaturated N-acyloxazolidinones | Up to 99 | Up to 99 | [16] |

This is a representative procedure based on the work with silyloxypyrroles.[14]

-

Catalyst and Acceptor Preparation: In a flame-dried, argon-purged flask, combine the 3-acryloyl-2-oxazolidinone (1.0 equiv), Sc(OTf)₃ (0.10 equiv), and an additive such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 5.0 equiv) in anhydrous DCM (0.1 M).

-

Cooling: Cool the mixture to the desired temperature (e.g., -25 °C).

-

Nucleophile Addition: Prepare a solution of the nucleophile (e.g., N-Boc-2-silyloxypyrrole, 1.2 equiv) in DCM. Add this solution to the reaction mixture very slowly via syringe pump over 1-2 hours.

-

Reaction: Stir the reaction at -25 °C for an additional 12-24 hours.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the mixture with DCM, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography to isolate the Michael adduct.

Conclusion

The coordination of Lewis acids to N-acyl oxazolidinones is a cornerstone of modern asymmetric synthesis. By forming rigid, chelated or well-defined monodentate complexes, Lewis acids not only catalyze reactions but also provide the conformational control necessary for high diastereoselectivity. The choice of Lewis acid is paramount and can be tailored to achieve specific stereochemical outcomes (e.g., syn vs. anti aldol products). The principles and protocols outlined in this guide demonstrate the power and versatility of this system, which continues to be indispensable in the synthesis of complex molecules for research, materials science, and drug development.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Lewis acid catalyzed reactions of chiral imidazolidinones and oxazolidinones: insights on the role of the catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

- 15. Item - Oxazolidinones as chiral auxiliaries in the asymmetric 1,4-conjugate addition reaction applied to the total synthesis of natural products: A supplemental mini-review - figshare - Figshare [figshare.com]

- 16. Catalytic asymmetric conjugate addition of simple alkyl thiols to alpha,beta-unsaturated N-acylated oxazolidin-2-ones with bifunctional catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Discovery and Development of Evans Auxiliaries

Introduction

In the landscape of modern organic chemistry, the precise control of stereochemistry is a paramount challenge, particularly in the synthesis of complex molecules such as natural products and pharmaceuticals, where biological activity is often confined to a single stereoisomer. The introduction of chiral auxiliaries by David A. Evans and his research group in the early 1980s marked a pivotal moment in asymmetric synthesis.[1] These oxazolidinone-based auxiliaries, temporarily incorporated into a prochiral substrate, provide a powerful and reliable method for directing the stereochemical outcome of carbon-carbon bond-forming reactions with a high degree of predictability and efficiency.[1][2] This technical guide provides an in-depth exploration of the discovery, mechanism of action, and practical application of Evans auxiliaries, tailored for researchers, scientists, and drug development professionals.

The Genesis of a Stereochemical Revolution

Prior to the 1980s, the reliable formation of specific stereoisomers was a significant hurdle in organic synthesis. While methods like classical resolution and the use of the "chiral pool" existed, they had notable limitations.[3][4] The concept of a chiral auxiliary, a temporary chiral handle to guide a diastereoselective transformation, offered a more general and predictable solution. In seminal papers published in 1981 and 1982, David A. Evans introduced N-acyloxazolidinones as exceptionally effective chiral auxiliaries.[2] These auxiliaries, readily prepared from commercially available and relatively inexpensive amino acids, demonstrated remarkable efficacy in directing highly diastereoselective alkylation and aldol reactions.[2][5] The robust nature and predictable stereochemical outcomes of these reactions led to their rapid and widespread adoption within the synthetic chemistry community.[1]

Mechanism of Stereocontrol: A Tale of Steric Hindrance and Conformational Rigidity

The remarkable stereodirecting power of Evans auxiliaries is rooted in a combination of steric and conformational effects that create a highly ordered and predictable transition state. The general mechanism involves the formation of a rigid metal or boron enolate, where the bulky substituent on the chiral auxiliary effectively shields one face of the enolate from the approaching electrophile.[2][6][7]

The formation of a Z-enolate is strongly favored due to steric interactions between the acyl group and the substituent on the auxiliary.[2][7][8] This Z-enolate then adopts a chelated, chair-like six-membered transition state. The large substituent on the oxazolidinone ring orients itself in a pseudo-equatorial position to minimize steric strain, thereby blocking one face of the enolate. Consequently, the electrophile preferentially attacks from the less hindered face, leading to the observed high diastereoselectivity.[6][7]

Core Applications: Asymmetric Alkylation and Aldol Reactions

Evans auxiliaries have proven to be versatile tools in a wide array of asymmetric transformations, with alkylation and aldol reactions being the most prominent and well-studied applications.

Asymmetric Alkylation: The alkylation of enolates derived from N-acylated Evans auxiliaries is a robust method for the enantioselective synthesis of α-substituted carboxylic acid derivatives.[5][9] Deprotonation with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaN(TMS)₂), generates a rigid lithium or sodium enolate.[3][10] Subsequent reaction with an alkyl halide proceeds with high diastereoselectivity, typically exceeding 95:5.[10]

Asymmetric Aldol Reactions: The Evans aldol reaction is a cornerstone of stereoselective carbon-carbon bond formation, enabling the synthesis of β-hydroxy carbonyl compounds with control over two new stereocenters.[6][11] The reaction typically employs a Lewis acid, such as dibutylboron triflate (Bu₂BOTf), and a tertiary amine base to generate a boron enolate.[3] This enolate then reacts with an aldehyde through a Zimmerman-Traxler transition state to afford the syn-aldol product with exceptional levels of diastereoselectivity.[7][8][12]

Data Presentation

The following tables summarize the quantitative outcomes for representative asymmetric alkylation and syn-aldol reactions using Evans auxiliaries, highlighting the high yields and diastereoselectivities typically achieved.

Table 1: Diastereoselective Alkylation of N-Propionyl Oxazolidinone

| Auxiliary | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

| (S)-4-benzyl-2-oxazolidinone | Allyl Iodide | NaN(TMS)₂ | 98:2 | 61-77 |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl Bromide | LDA | >99:1 | 90 |

| (4R)-4-isopropyl-2-oxazolidinone | Methyl Iodide | LDA | 95:5 | 88 |

| (S)-4-benzyl-2-oxazolidinone | Ethyl Iodide | LDA | 97:3 | 91 |

Data compiled from various sources, including literature reports and technical guides.

Table 2: Diastereoselective syn-Aldol Reactions

| Auxiliary | Aldehyde (RCHO) | Diastereomeric Ratio (syn:anti) | Yield (%) |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 85 |

| (4R)-4-isopropyl-2-oxazolidinone | Benzaldehyde | 95:5 | 80 |

| (S)-4-benzyl-2-oxazolidinone | Propionaldehyde | >99:1 | 80 |

| (S)-4-benzyl-2-oxazolidinone | Isovaleraldehyde | 98:2 | 88 |

Data compiled from various sources, including literature reports and technical guides.

Experimental Protocols

The following are detailed methodologies for the synthesis of a common Evans auxiliary, its acylation, a representative asymmetric alkylation, a typical syn-aldol reaction, and the final cleavage of the auxiliary.

Protocol 1: Synthesis of (S)-4-Benzyl-2-oxazolidinone from L-Phenylalaninol

This procedure describes the cyclization of L-phenylalaninol to the corresponding Evans auxiliary.

-

Materials: L-Phenylalaninol, diethyl carbonate, potassium carbonate, toluene.

-

Procedure:

-

To a round-bottom flask equipped with a distillation apparatus and a magnetic stirrer, add L-phenylalaninol (1.0 eq), diethyl carbonate (1.2 eq), and a catalytic amount of potassium carbonate.

-

Add toluene to the flask and heat the mixture to reflux.

-

Ethanol, a byproduct of the reaction, is removed by distillation. The reaction progress can be monitored by the cessation of ethanol distillation.

-

After the reaction is complete (typically 3-5 hours), cool the mixture to room temperature.

-

Remove the toluene under reduced pressure.

-

The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford (S)-4-benzyl-2-oxazolidinone as a white crystalline solid.[7]

-

Protocol 2: N-Acylation of (S)-4-Benzyl-2-oxazolidinone with Propionyl Chloride

This protocol details the attachment of the acyl group to the chiral auxiliary.

-

Materials: (S)-4-benzyl-2-oxazolidinone, propionyl chloride, triethylamine (TEA), 4-(dimethylamino)pyridine (DMAP, catalytic), dichloromethane (DCM).

-

Procedure:

-

Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous DCM in a flame-dried, nitrogen-flushed round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) followed by a catalytic amount of DMAP.

-

Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

-

Quench the reaction with the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the N-propionyl oxazolidinone.

-

Protocol 3: Diastereoselective Alkylation with Allyl Iodide

This procedure outlines a typical asymmetric alkylation reaction.[10]

-

Materials: N-propionyl-(S)-4-benzyl-2-oxazolidinone, sodium bis(trimethylsilyl)amide (NaN(TMS)₂), allyl iodide, anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-flushed round-bottom flask.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of NaN(TMS)₂ (1.1 eq) in THF dropwise. Stir the mixture at -78 °C for 30 minutes to form the sodium enolate.

-

Add allyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.

-

Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The product is purified by flash column chromatography.[10]

-

Protocol 4: Diastereoselective syn-Aldol Reaction

This protocol describes a standard Evans syn-aldol reaction.[3]

-

Materials: N-propionyl-(S)-4-benzyl-2-oxazolidinone, dibutylboron triflate (Bu₂BOTf), triethylamine (TEA), isobutyraldehyde, anhydrous dichloromethane (DCM).

-

Procedure:

-

Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM in a flame-dried, nitrogen-flushed round-bottom flask.

-

Cool the solution to 0 °C.

-

Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of TEA (1.2 eq). Stir for 30 minutes at 0 °C to form the boron enolate.

-

Cool the reaction mixture to -78 °C.

-

Add isobutyraldehyde (1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 2 hours, then at 0 °C for 1 hour.

-

Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and a 2:1 mixture of methanol and 30% aqueous hydrogen peroxide.

-

Stir the mixture vigorously for 1 hour.

-

Extract the product with an organic solvent, wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

The product can be purified by flash chromatography.[3]

-

Protocol 5: Cleavage of the Chiral Auxiliary with Lithium Hydroperoxide

This procedure details the removal of the auxiliary to yield the chiral carboxylic acid.[1][10]

-

Materials: N-acylated Evans auxiliary product, lithium hydroxide (LiOH), 30% hydrogen peroxide (H₂O₂), tetrahydrofuran (THF), water.

-

Procedure:

-

Dissolve the N-acylated product (1.0 eq) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add a 30% aqueous solution of hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).

-

Stir the reaction at 0 °C for 1-4 hours, or until completion as monitored by TLC.

-

Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to decompose the excess peroxide.

-

Remove the THF under reduced pressure.

-

The aqueous layer can be extracted with an organic solvent (e.g., ethyl acetate) to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH ~2-3 with 1M HCl.

-

Extract the acidified aqueous layer multiple times with an organic solvent to isolate the carboxylic acid product.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the final product.[1][10]

-

Visualizing the Core Concepts

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and workflows associated with the use of Evans auxiliaries.

Caption: A generalized experimental workflow for the application of Evans auxiliaries.

Caption: The stereochemical pathway of an Evans auxiliary-mediated alkylation.

Caption: The mechanism of a stereoselective Evans syn-aldol reaction.

Conclusion

The discovery and development of Evans auxiliaries represent a landmark achievement in the field of asymmetric synthesis.[1] Their reliability, predictability, and versatility have established them as indispensable tools for the construction of complex, stereochemically defined molecules. This technical guide has provided a comprehensive overview of their historical development, the mechanistic basis for their high stereoselectivity, and detailed protocols for their practical application. For researchers, scientists, and drug development professionals, a thorough understanding of Evans auxiliaries is essential for the design and execution of efficient and stereoselective synthetic routes toward valuable target molecules. The continued application and evolution of methodologies based on these powerful chiral auxiliaries underscore their enduring impact on modern organic chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid | Semantic Scholar [semanticscholar.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]